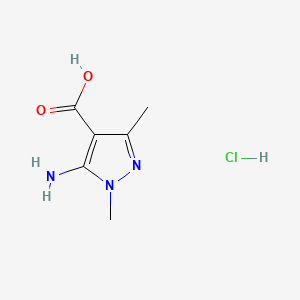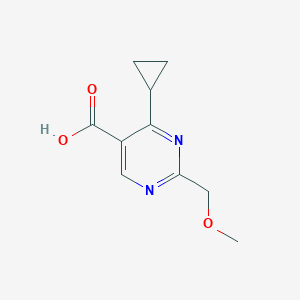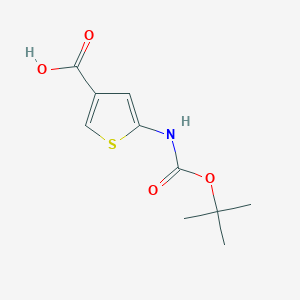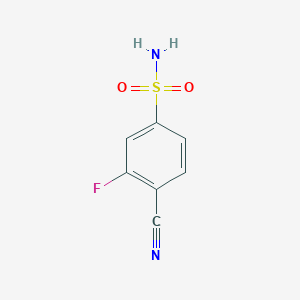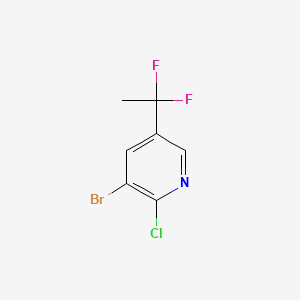
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative with the molecular formula C7H5BrClF2N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine typically involves halogenation reactions. One common method is the halogen-exchange reaction, where a precursor pyridine compound undergoes substitution with bromine and chlorine in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and the use of reagents like phosphorus oxychloride and sodium hydrogencarbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydrogencarbonate and solvents like dichloromethane are used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoroethyl group, which can lead to differences in reactivity and applications.
3-Bromo-5-(1,1-difluoroethyl)pyridine:
Uniqueness
3-Bromo-2-chloro-5-(1,1-difluoroethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the difluoroethyl group, which imparts distinct electronic and steric properties. These features make it a versatile compound in various chemical transformations and applications .
Properties
Molecular Formula |
C7H5BrClF2N |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(1,1-difluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrClF2N/c1-7(10,11)4-2-5(8)6(9)12-3-4/h2-3H,1H3 |
InChI Key |
LGZUPJULTSACMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


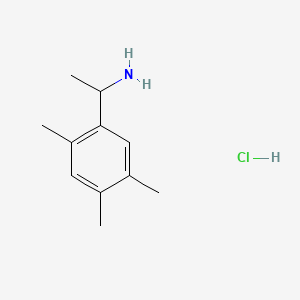
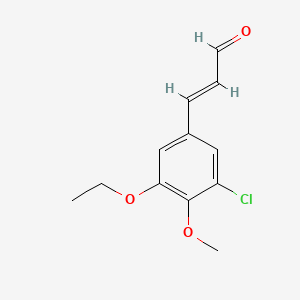
![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
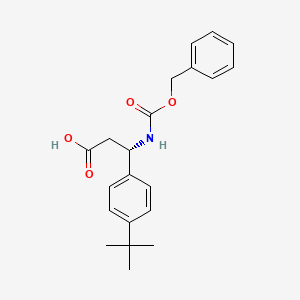

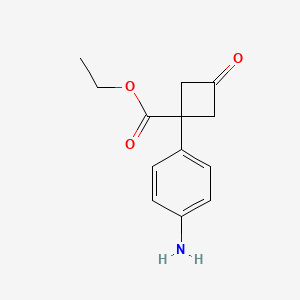
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
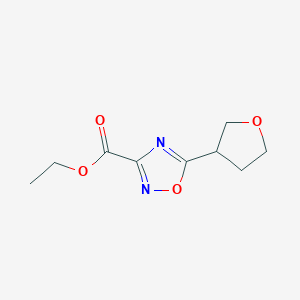
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
